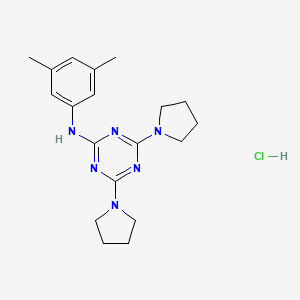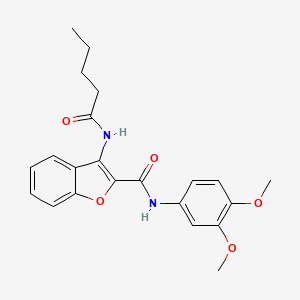
N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques
A study highlighted the synthesis of carboxamide derivatives, such as 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, through 'one-pot' reductive cyclization processes. These methods utilize sodium dithionite as a reductive cyclizing agent, showcasing an innovative approach to creating complex carboxamide structures (Bhaskar et al., 2019) (Bhaskar et al., 2019).
Characterization Methods
The structural elucidation of synthesized compounds is crucial, involving techniques like IR, 1H-NMR, 13C-NMR, and LC-MS data. These methods provide detailed insights into the molecular structure and properties of the carboxamides, aiding in the understanding of their potential applications and behaviors in various environments (Bhaskar et al., 2019).
Potential Applications
Biological Activities
Carboxamide derivatives, including those related to N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, have been explored for their biological activities. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties against cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003) (Deady et al., 2003).
Anti-Inflammatory and Analgesic Properties
Novel pyrazole derivatives, including N-substituted carboxamides with dimethoxyphenyl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies suggest the potential of such compounds in developing new therapeutic agents with minimized side effects (El‐Hawash & El-Mallah, 1998) (El‐Hawash & El-Mallah, 1998).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with . If it’s intended to be a material (e.g., a corrosion inhibitor), its mechanism of action would involve its interaction with the material surface .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Its toxicity would depend on factors like its LD50 and its potential to cause irritation or sensitization .
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-5-10-19(25)24-20-15-8-6-7-9-16(15)29-21(20)22(26)23-14-11-12-17(27-2)18(13-14)28-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCBXBFFNLQDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)
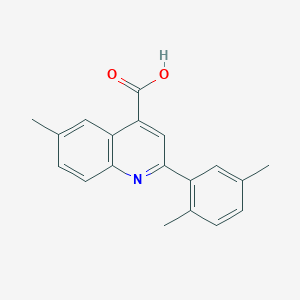
![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)

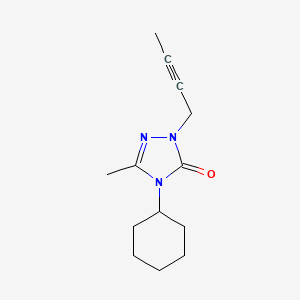
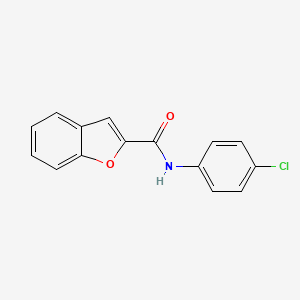
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B3005255.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)
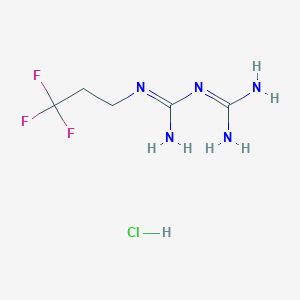

![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)

